molecular formula C22H18O B12892950 1,3-Bis(4-methylphenyl)-2-benzofuran CAS No. 62422-95-1

1,3-Bis(4-methylphenyl)-2-benzofuran

Cat. No.: B12892950
CAS No.: 62422-95-1
M. Wt: 298.4 g/mol
InChI Key: RKRIEYDULKFLID-UHFFFAOYSA-N
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Description

1,3-Bis(4-methylphenyl)-2-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of two 4-methylphenyl groups attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-methylphenyl)-2-benzofuran can be synthesized through several synthetic routes. One common method involves the cyclization of 1,3-bis(4-methylphenyl)prop-2-yn-1-one in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methylphenyl)-2-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,3-Bis(4-methylphenyl)-2-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methylphenyl)-2-benzofuran is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may influence various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,6-dimethylphenyl)thiourea
  • 1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene

Uniqueness

1,3-Bis(4-methylphenyl)-2-benzofuran is unique due to its specific substitution pattern on the benzofuran core. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

62422-95-1

Molecular Formula

C22H18O

Molecular Weight

298.4 g/mol

IUPAC Name

1,3-bis(4-methylphenyl)-2-benzofuran

InChI

InChI=1S/C22H18O/c1-15-7-11-17(12-8-15)21-19-5-3-4-6-20(19)22(23-21)18-13-9-16(2)10-14-18/h3-14H,1-2H3

InChI Key

RKRIEYDULKFLID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=C(C=C4)C

Origin of Product

United States

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